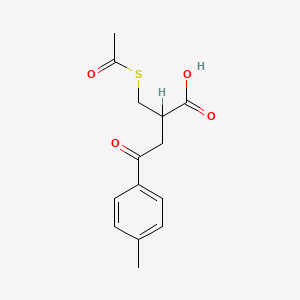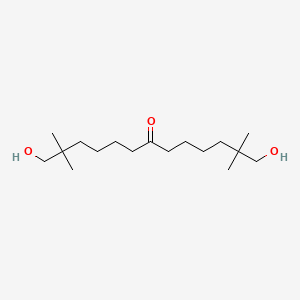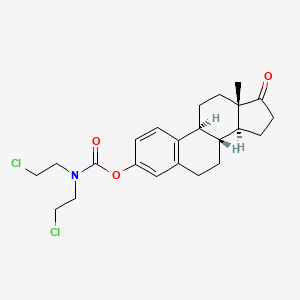
Estramustin
Übersicht
Beschreibung
Estromustine, also known as estrone 17β-3-N-bis(2-chloroethyl)carbamate or estrone–cytostatic complex, is a major active metabolite of the cytostatic antineoplastic agent and estrogen estramustine phosphate . It belongs to the general group of medicines called antineoplastics and is used to treat some cases of prostate cancer . It is a combination of two medicines, an estrogen and mechlorethamine .
Synthesis Analysis
The synthesis of Estromustine involves the condensation of the hydroxy group of 17β-estradiol with the carboxy group of bis(2-chloroethyl)carbamic acid .
Molecular Structure Analysis
Estromustine has a molecular formula of C23H31Cl2NO3 . Its average molecular weight is 440.403 and its mono-isotopic mass is 439.168099277 .
Chemical Reactions Analysis
Estromustine is a derivative of estradiol with a nitrogen mustard moiety, giving it alkylating properties . In vivo, the nitrogen mustard component is active and can alkylate DNA and other cellular components of rapidly dividing cells . This causes DNA strand breaks or miscoding events, leading to apoptosis and cell death .
Physical And Chemical Properties Analysis
Estromustine is a small molecule with a chemical formula of C23H31Cl2NO3 . Its average molecular weight is 440.403 and its mono-isotopic mass is 439.168099277 .
Wissenschaftliche Forschungsanwendungen
Behandlung von metastasierendem und/oder progredientem Prostatakrebs
Estramustin ist ein antineoplastisches Mittel, das zur palliativen Behandlung von Patienten mit metastasierendem und/oder progredientem Prostatakarzinom eingesetzt wird . Es ist eine Kombination aus Estradiol und Stickstoff-Lost. In vivo wird der Stickstoff-Lost-Anteil aktiv und beteiligt sich an der Alkylierung von DNA oder anderen Zellbestandteilen .
Alkylierung von DNA
Die Stickstoff-Lost-Komponente von this compound ist in vivo aktiv und kann DNA und andere Zellbestandteile von sich schnell teilenden Zellen alkylieren . Dies führt zu DNA-Strangbrüchen oder Misscodierungsereignissen, die zu Apoptose und Zelltod führen .
Bindung an Östrogenrezeptoren
Aufgrund der Östrogenkomponente des Arzneimittels kann es selektiver an aktive Östrogenrezeptoren binden . Dadurch kann der zytotoxische Wirkstoff durch die Bindung an Östrogenrezeptoren direkt zu den steroidabhängigen Tumorzellen transportiert werden .
Behandlung von Brustkrebs
Estramustinphosphat wurde für die Behandlung von Brustkrebs entwickelt, nachdem beobachtet wurde, dass Östrogenrezeptoren in normalem Brustgewebe und Tumoren vorhanden sind . Die Entwicklung des Arzneimittels basierte auf der Hypothese, dass die Konjugation von 17-B-Estradiol mit dem Alkylierungsmittel Nor-Stickstoff-Lost den Transport des zytotoxischen Mittels direkt zu den steroidabhängigen Tumorzellen ermöglichen würde .
Reduktion der Knochenmarks- und Lebertoxizität
Das Konzept, das zur Synthese von Estramustinphosphat führte, beruhte auch auf der positiven Wirkung, die bei Prostatakrebs bei einem Polyöstrodiolphosphat beobachtet wurde . Dieser Mechanismus würde dann zu einer verbesserten Spezifität für die Zielzellen führen und gleichzeitig die Knochenmarks- und Lebertoxizität reduzieren .
Kostengünstige Behandlung für kastrationsresistenten Prostatakrebs
Estramustinphosphat und andere Östrogene wie Ethinylestradiol sind deutlich kostengünstiger und könnten gegenüber einigen neuen Behandlungen für kastrationsresistenten Prostatakrebs erhebliche Vorteile bieten, insbesondere in Bezug auf die Knochengesundheit, die Kognition und den Stoffwechselstatus von Prostatakrebs-Patienten .
Wirkmechanismus
Target of Action
Estramustine, an antineoplastic agent, primarily targets the Estrogen receptor beta . This receptor is a protein within cells that is activated by the hormone estrogen .
Mode of Action
Estramustine is a derivative of estradiol with a nitrogen mustard moiety . This gives it alkylating properties . In vivo, the nitrogen mustard component is active and can alkylate DNA and other cellular components (such as tubulin components) of rapidly dividing cells . This causes DNA strand breaks or miscoding events . This leads to apoptosis and cell death . Also, due to the drug’s estrogen component, it can bind more selectively to active estrogen receptors .
Biochemical Pathways
Estramustine affects the biochemical pathways involved in DNA replication and cell division . By alkylating DNA and other cellular components, it disrupts these processes, leading to DNA damage and cell death . This is particularly effective in rapidly dividing cells, such as cancer cells .
Pharmacokinetics
Estramustine is initially dephosphorylated in the gastrointestinal tract, then hepatically oxidated and hydrolyzed to estramustine, estromustine (oxidized isomer of estramustine), estrone, and estradiol . The time to peak is 2 to 3 hours . The elimination half-life of estromustine is 13.6 hours . It is excreted primarily in feces, with trace amounts in urine .
Result of Action
The result of estramustine’s action is the induction of DNA damage in rapidly dividing cancerous cells, leading to cell death and ideally, tumor shrinkage . In vitro, estramustine and its metabolite estromustine are cytotoxic in human prostatic cancer cell lines and have been shown to induce mitotic arrest at metaphase .
Safety and Hazards
Estromustine may cause serious side effects. Stop using estramustine and call your doctor at once if you have heart problems, signs of a stroke, signs of a blood clot in the lung, or signs of a blood clot deep in the body . Common side effects of estramustine may include breast swelling or tenderness, impotence, nausea, diarrhea, upset stomach, swelling, trouble breathing, leg cramps, or abnormal liver function tests .
Zukünftige Richtungen
Estromustine is used for the palliative treatment of patients with metastatic and/or progressive carcinoma of the prostate . It may take up to 3 months before your doctor can tell if this medication is helpful for your condition . Be sure to tell your doctor how you are feeling during your treatment with estramustine .
Eigenschaften
IUPAC Name |
[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29Cl2NO3/c1-23-9-8-18-17-5-3-16(29-22(28)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)27/h3,5,14,18-20H,2,4,6-13H2,1H3/t18-,19-,20+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWYROHIFVWHMR-UGTOYMOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40978673 | |
| Record name | Estromustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62899-40-5 | |
| Record name | Leo 271 f | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062899405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estromustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


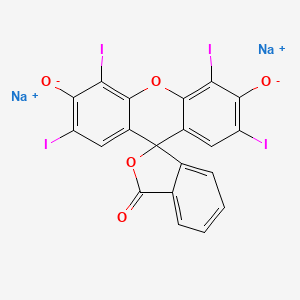
![5-cyclohexyl-3-hydroxy-N-(2-morpholin-4-ylethyl)-4-[[2-[[4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide](/img/structure/B1671239.png)
![5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione](/img/structure/B1671242.png)
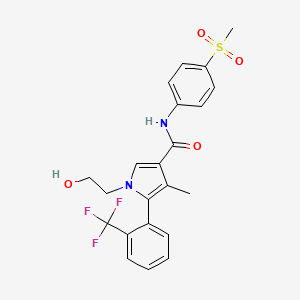
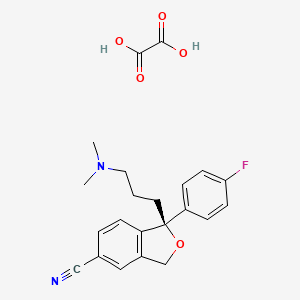
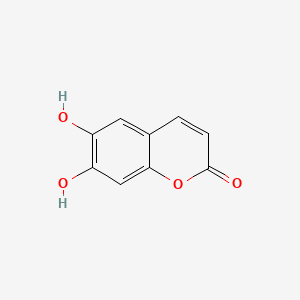
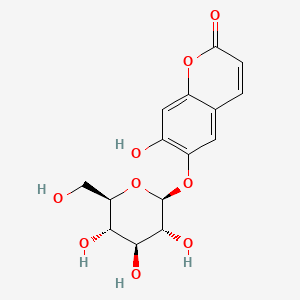
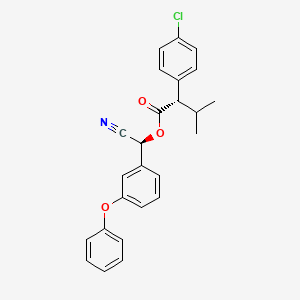
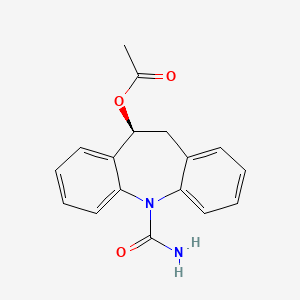
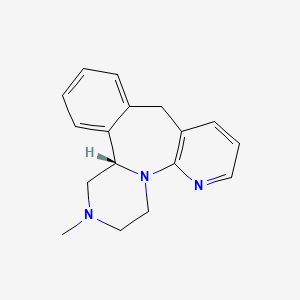

![Sodium (S)-6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide](/img/structure/B1671259.png)
